3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)-

Descripción general

Descripción

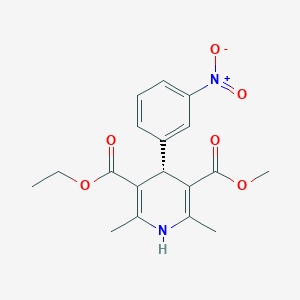

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)-, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)-, is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, commonly referred to as Lercanidipine, is a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension. This compound exhibits significant biological activity through its mechanism of action on calcium channels, leading to vasodilation and reduced blood pressure. This article delves into the detailed biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H23N2O4

- Molecular Weight : 329.390 g/mol

- CAS Number : 1165-06-6

- Density : 1.122 g/cm³

- Boiling Point : 449.6ºC at 760 mmHg

- Flash Point : 225.7ºC

Lercanidipine functions by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, resulting in relaxation of the vascular smooth muscle and subsequent vasodilation. The high lipophilicity of Lercanidipine contributes to its prolonged action compared to other dihydropyridine calcium antagonists.

Pharmacological Effects

The primary pharmacological effects of Lercanidipine include:

- Antihypertensive Activity : Effective in lowering blood pressure in patients with hypertension.

- Vasodilation : Induces systemic vasodilation by relaxing arterial smooth muscles.

- Cardiovascular Protection : May offer protective effects against cardiac hypertrophy and ischemia.

Clinical Studies

Several clinical studies have demonstrated the efficacy of Lercanidipine in reducing blood pressure with minimal side effects:

- Efficacy in Hypertension Management :

- Side Effect Profile :

Comparative Studies

A comparative analysis between Lercanidipine and other calcium channel blockers indicated that Lercanidipine has a slower onset but longer duration of action, making it suitable for once-daily dosing .

| Compound | Onset of Action | Duration of Action | Dosing Frequency |

|---|---|---|---|

| Lercanidipine | Slow | Long | Once daily |

| Amlodipine | Rapid | Moderate | Once daily |

| Nifedipine | Rapid | Short | Multiple doses |

Case Studies

- Case Study on Efficacy :

- Mechanistic Insights :

Aplicaciones Científicas De Investigación

Structure

The compound features a pyridine ring with two carboxylic acid groups and a nitrophenyl substituent, which contributes to its biological activity and reactivity.

Antihypertensive Agents

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antihypertensive properties. The compound acts as a calcium channel blocker, similar to other dihydropyridine derivatives. A study demonstrated that it effectively reduces blood pressure in hypertensive models by inhibiting calcium influx in vascular smooth muscle cells .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle . Its nitrophenyl group is believed to enhance its cytotoxicity against various tumors.

Pesticide Development

Due to its structural properties, this compound has been explored as a potential pesticide. Its ability to disrupt the metabolic processes of pests has led to investigations into its efficacy as an insecticide . Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects.

Polymer Synthesis

The compound is utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications such as automotive components and electronic devices .

Case Studies

Propiedades

IUPAC Name |

5-O-ethyl 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHUJELLJLJGLN-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230776 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80890-07-9 | |

| Record name | Nitrendipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRENDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20VJ8H4MNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.